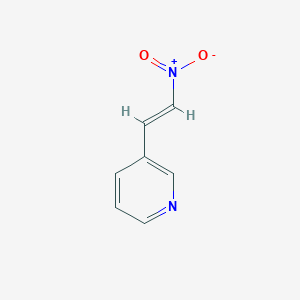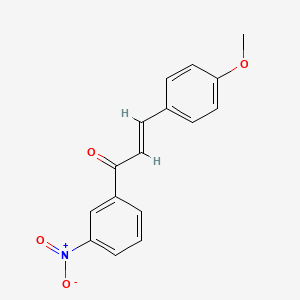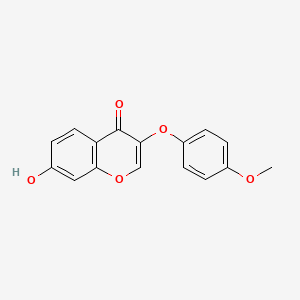
3-(2-Nitroethenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Nitroethenyl)pyridine is a chemical compound with the molecular formula C7H6N2O2 . It has an average mass of 150.135 Da and a monoisotopic mass of 150.042923 Da .
Molecular Structure Analysis
The molecular structure of 3-(2-Nitroethenyl)pyridine consists of 11 heavy atoms . The InChI representation of the molecule is InChI=1S/C7H6N2O2/c10-9(11)5-3-7-2-1-4-8-6-7/h1-6H/b5-3+ . The canonical SMILES representation is C1=CC(=CN=C1)C=CN+[O-] .
Physical And Chemical Properties Analysis
3-(2-Nitroethenyl)pyridine has a molecular weight of 150.13 g/mol . It has a computed XLogP3-AA value of 1.1, indicating its lipophilicity . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has a topological polar surface area of 58.7 Ų .
Scientific Research Applications
Coordination Chemistry and Complex Compounds : Research has focused on the chemistry and properties of compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine. These studies summarize preparation procedures, properties, and complex compounds involving pyridine derivatives, highlighting their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity (Boča, Jameson, & Linert, 2011).
Photochromism and Photochemical Applications : Ortho-nitrobenzylpyridines, closely related to the broader family of nitro-substituted pyridines, have been studied for their photochromic activity. These compounds serve as models for understanding photoreactions in nitro-based caged compounds and have potential applications in photon-based electronics (Naumov, 2006).
Magnetic Resonance and Spectroscopic Applications : Studies on effective g values for ions in coordination compounds including those involving pyridine derivatives like cobalt pyridine chloride provide insights into the precise determination of spectroscopic properties, which is crucial for understanding the magnetic behavior of these complexes (Pilbrow, 1978).
Catalysis : Pyridine derivatives have been reviewed for their role in catalysis, particularly in the formation of platinum-gold and palladium-gold cluster compounds. These complexes exhibit significant catalytic activities, illustrating the versatility of pyridine-based structures in facilitating chemical transformations (Pignolet et al., 1995).
Medicinal and Biological Importance : Pyridine and its derivatives are crucial in medicinal chemistry, demonstrating a wide array of biological activities. Their importance in drug development and chemosensing applications has been emphasized, highlighting the versatility and potential of pyridine structures in pharmaceutical and analytical chemistry (Altaf et al., 2015); (Abu-Taweel et al., 2022).
properties
IUPAC Name |
3-[(E)-2-nitroethenyl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-9(11)5-3-7-2-1-4-8-6-7/h1-6H/b5-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXBXAXEKNYDHU-HWKANZROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Nitroethenyl)pyridine | |
CAS RN |
3156-52-3 |
Source


|
| Record name | 3-(2-Nitroethenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-](/img/structure/B1310736.png)
![(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310738.png)








